Home > Products > Screening Compounds P7969 > 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol -

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol

Catalog Number: EVT-4828439
CAS Number:
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a dithio Schiff base synthesized by reacting 2-phenyl-4-benzoyl-5-methyl-pyrazolin-3-one with 2-amino thio phenol in a 1:2 molar ratio []. Its structure was characterized using spectroscopic techniques (FT-IR, UV-Vis, H1-NMR, and C13-NMR) and X-ray diffraction studies [].

1-(4-Chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol

  • Compound Description: This compound's crystal structure was determined using X-ray diffraction studies []. It belongs to the monoclinic crystal system with the space group P21/c [].

1-(p-Tolylphenyl)-4-(2-furoyl)-3-methyl-1H-pyrazol-5-ol

  • Compound Description: This compound's crystal structure was investigated using X-ray diffraction []. It crystallizes in the monoclinic system with the space group P21/n [].

(4Z)-4-[(2E)-1-Hydroxy-3-(3-nitrophenyl)prop-2-en-1-ylidene]-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one

  • Compound Description: The crystal structure of this compound was analyzed using X-ray diffraction, revealing its near-planar conformation []. Intramolecular C—H⋯O and O—H⋯O hydrogen bonds contribute to the formation of two S(6) rings within the molecule [].

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One Derivatives

  • Compound Description: These compounds are a series of novel polyfunctionalized derivatives containing both sulfonamide and 2-Azitidinone functionalities []. They were designed and synthesized with moderate to good yields, with some exhibiting excellent antibacterial activity and moderate to good antioxidant properties [].
  • Compound Description: This compound is an azo dye ligand synthesized through a diazotization reaction. Its Co(II) and Cu(II) complexes were studied for their DNA interaction, DNA cleavage activity, and antibacterial activity [].

1-(4-Chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol

  • Compound Description: The crystal structure of this compound has been determined using X-ray diffraction methods [].

(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (P1)

  • Compound Description: This compound has been studied for its corrosion inhibition properties on mild steel in acidic environments []. It acts as a mixed inhibitor, and its adsorption on mild steel surfaces follows the Langmuir adsorption isotherm [].

(Z)-4-(((2-hydroxy phenyl)amino)(phenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound is a novel Schiff base crystal synthesized from an alcoholic solution and characterized by FTIR, UV/Vis, H1 NMR, CHN, and single crystal X-ray diffraction [].
  • Compound Description: This compound exists in the enamine-keto form and features an intramolecular N—H⋯O hydrogen bond []. Its crystal structure reveals chains of molecules linked via C—H⋯N hydrogen bonds running along the [] direction [].

Diethanolbis[4-(2-furoyl)-3-methyl-1-phenyl-1H-pyrazol-5-onato]zinc(II)

  • Compound Description: This compound is a Zn complex derived from 1-phenyl-3-methyl-4(2-furoyl)-5-pyrazolone (HPMFP), a derivative of 4-acyl-5-pyrazolones [].
  • Compound Description: This series of Schiff base analogues were synthesized and characterized by IR, UV, NMR, elemental analysis, and single-crystal X-ray diffraction analysis []. They were investigated for their DNA binding properties and cytotoxic activity against the human breast cancer cell line MCF-7 [].

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one and 3-methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

  • Compound Description: These two substituted pyrazole derivatives are structurally similar and primarily differ in the substituents on one of the phenyl rings (NO2 and CF3) []. Both exist in the hydrazinylidene tautomeric form and exhibit planarity in their molecular units [].

(4Z)-4-[(2-Chloroanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound exists in an enamine-keto form and exhibits an intramolecular N—H⋯O hydrogen bond []. The crystal structure reveals weak C—H⋯O hydrogen bonds linking the molecules into supramolecular chains along the b axis [].

(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: The crystal structure of this compound shows a small dihedral angle (2.22°) between the ring systems, and the N—H group participates in both intra- and intermolecular hydrogen bonding [].

(Z)-4-[(2-Amino-4,5-dichloroanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: The crystal structure of this compound reveals a non-planar conformation, with the secondary amino group engaging in an intramolecular N—H⋯O hydrogen bond [].

(Z)-4-[(2-Aminoanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: Crystallographic studies of this compound demonstrate a non-planar conformation and the presence of intermolecular N—H⋯N hydrogen bonds, which lead to the formation of chains parallel to the b axis [].

Triethyl­aminium 4-(2-chloro­benzo­yl)-3-methyl-1-(p-tol­yl)-1H-pyrazol-5-olate

  • Compound Description: The crystal structure of this compound reveals two independent ion pairs in the asymmetric unit []. Each anion exhibits planarity in the pyrazole, methyl­benzene, and chloro­benzene rings, with weak N—H⋯O interactions observed in the crystal structure [].

4-[(2-Benzoyl-4-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound is characterized by an intramolecular hydrogen bond between the amino H atom and both the exocyclic carbonyl O atom and the O atom of the benzoyl group [].

(Z)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-1-(pentafluorophenyl)-1H-pyrazol-5(4H)-one

  • Compound Description: This compound, along with two closely related analogues, forms dimeric entities linked by N—H⋯O hydrogen bonds and π-π interactions []. These dimers are further connected by type-I C—F⋯F—C interactions into elongated tetramers [].

4,4'-(aryl methylene)bis(3-methyl-1H-pyrazol-5-ol)s

  • Compound Description: This class of compounds has been synthesized using melamine nanoparticles as catalysts and finds applications as fungicides, pesticides, and insecticides [].

4-Arylidene-3-Methyl-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5(4H)-Ones

  • Compound Description: A series of these compounds were synthesized via a novel four-component condensation reaction involving phenacyl bromide, thiosemicarbazide, ethyl acetoacetate, and various aryl aldehydes [].

4-Arylidene-1-(4-Phenylselenazol-2-yl)-3-Methyl-1H-Pyrazol-5(4H)-Ones

  • Compound Description: This class of compounds was efficiently synthesized using a green chemistry approach involving a four-component condensation reaction [].

1-(4-Chlorophenyl)-4-(2-furoyl)-3-(2-furyl)-1H-pyrazol-5-ol

  • Compound Description: This compound features intra- and intermolecular hydrogen bonds involving the ketone and hydroxyl groups, leading to dimer formation with an R22(12) graph-set motif in its crystal structure [].
  • Compound Description: A series of transition metal complexes (Cu(II), Co(II), Mn(II), Ni(II), and Zn(II)) were synthesized using this azodye derived from 3-methyl-1-phenyl pyrazole and the diazonium salt of anthranilic acid []. These complexes were characterized using various analytical techniques, including elemental analysis, mass spectrometry, IR, 1H NMR, magnetic susceptibility measurements, and thermogravimetric analysis [].
  • Compound Description: The ligand (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino)-benzenesulfonamide (HL) and its MoO2(II) complex were synthesized and characterized using physicochemical, spectral, and theoretical methods, including DFT calculations [].

5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing its triclinic crystal system and P1̄ space group [].

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

  • Compound Description: This series of compounds was synthesized via a two-step procedure involving Knoevenagel condensation followed by selective reduction [].

(4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, each exhibiting intramolecular O—H⋯O hydrogen bonding []. The crystal structure reveals a network held together by weak C—H⋯π interactions and aromatic π–π stacking [].

3-(3-Methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one Derivatives

  • Compound Description: This group of compounds was efficiently synthesized using a one-pot, three-component reaction involving salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine [].

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives

  • Compound Description: These novel pyrazole-based heterocycles linked to a sugar moiety were synthesized and evaluated for their antidiabetic activity using the urinary glucose excretion method []. Some derivatives showed moderate antidiabetic activity compared to the standard drug, remogliflozin [].

Heterocycles Derived from 4-((5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylene)-2-Phenyloxazol-5(4H)-One

  • Compound Description: A series of these pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against colon (HCT116) and breast (MCF7) cancer cell lines []. Notably, the triazinone derivative showed potent activity compared to the reference drug doxorubicin [].

1-(2-Chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol

  • Compound Description: This novel tolylthiopyrazol derivative was synthesized through a transition metal-free, N-chlorosuccinimide-mediated direct sulfenylation of 1-aryl pyrazolones []. Its structure was confirmed by spectroscopic techniques and X-ray diffraction studies [].

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound was synthesized using a tandem Knoevenagel–Michael reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one []. Its structure was characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, mass spectrometry, and elemental analysis [].
Overview

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol is a compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazoles are characterized by a five-membered ring containing two nitrogen atoms and have been studied for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This particular compound features a complex structure that includes multiple aromatic rings, which may contribute to its biological activity.

Source

The compound can be synthesized through various methods, as detailed in the literature. The synthesis often involves reactions between substituted pyrazoles and aldehydes or other electrophiles, typically under mild conditions using catalysts such as sodium acetate.

Classification

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Pharmaceutical intermediate: Potentially useful in the synthesis of biologically active molecules.
Synthesis Analysis

Methods

The synthesis of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol can be achieved through several methods, primarily involving the condensation of 3-methyl-1-phenylpyrazole with various aromatic aldehydes.

Technical Details

One method described involves a three-component reaction where 3-methyl-1-phenylpyrazolone reacts with substituted benzaldehydes in the presence of sodium acetate as a catalyst at room temperature. The reaction typically proceeds in ethanol as a solvent, allowing for the isolation of the product through simple filtration after completion. The yield of this reaction is reported to be high, often exceeding 80% .

Molecular Structure Analysis

Structure

The molecular formula of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol is C19H22N2OC_{19}H_{22}N_2O. It contains:

  • A pyrazole ring
  • A phenyl group
  • A para-methyl group on one of the phenyl rings
  • An ethyl side chain attached to the pyrazole structure

Data

The structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of functional groups and connectivity within the molecule.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pyrazole derivatives, including:

  • Nucleophilic substitutions: Due to the electron-rich nature of the pyrazole ring.
  • Condensation reactions: With aldehydes or ketones to form more complex structures.

Technical Details

In one study, derivatives of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol were synthesized and evaluated for their radical scavenging activity using DPPH assays, indicating their potential as antioxidants .

Mechanism of Action

Process

The mechanism by which 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol exerts its biological effects may involve:

  1. Radical scavenging: The compound's structure allows it to donate electrons, neutralizing free radicals.
  2. Induction of apoptosis: Some derivatives have shown cytotoxic effects against cancer cell lines, potentially activating apoptotic pathways .

Data

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against colorectal carcinoma cells, suggesting that this compound and its analogs could be developed into therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solids.
  • Melting Point: Specific melting points vary based on substitution patterns but are generally reported in the range of 160–180 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Relevant data from studies indicate that these compounds exhibit good stability under standard laboratory conditions .

Applications

Scientific Uses

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new anti-cancer drugs.
  • Antioxidant formulations: Due to its ability to scavenge free radicals effectively.

Research continues to explore its full range of biological activities and potential therapeutic applications, particularly in oncology and oxidative stress-related conditions .

Properties

Product Name

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-3-one

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C19H20N2O/c1-14-8-11-17(12-9-14)21-19(22)18(15(2)20-21)13-10-16-6-4-3-5-7-16/h3-9,11-12,20H,10,13H2,1-2H3

InChI Key

LOYPRWOUXJJOCP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.